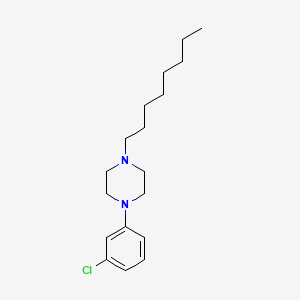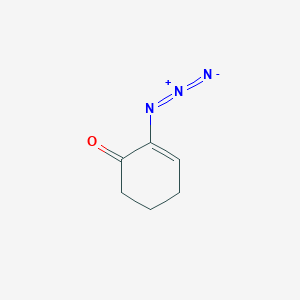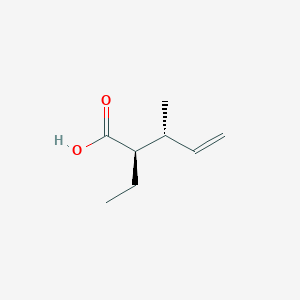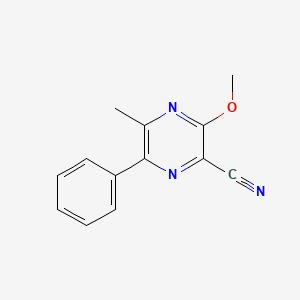
3-Methoxy-5-methyl-6-phenylpyrazine-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methoxy-5-methyl-6-phenylpyrazine-2-carbonitrile is a heterocyclic aromatic compound that belongs to the pyrazine family Pyrazines are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agriculture, and food industries
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-5-methyl-6-phenylpyrazine-2-carbonitrile typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted benzaldehyde and an appropriate nitrile, the compound can be synthesized through a series of condensation and cyclization reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and solvents are carefully selected to optimize the reaction conditions and minimize waste. Advanced purification techniques, such as crystallization and chromatography, are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
3-Methoxy-5-methyl-6-phenylpyrazine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
3-Methoxy-5-methyl-6-phenylpyrazine-2-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, and as a flavoring agent in the food industry.
作用机制
The mechanism of action of 3-Methoxy-5-methyl-6-phenylpyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the growth of microorganisms by interfering with their metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways.
相似化合物的比较
Similar Compounds
- 2-Methoxy-3-methylpyrazine
- 2,5-Dimethylpyrazine
- 2,3,5-Trimethylpyrazine
Uniqueness
3-Methoxy-5-methyl-6-phenylpyrazine-2-carbonitrile stands out due to its unique combination of functional groups and structural features. The presence of a methoxy group, a methyl group, and a phenyl group on the pyrazine ring, along with a nitrile group, imparts distinct chemical and biological properties. This makes it a valuable compound for various applications and a subject of interest in scientific research.
属性
CAS 编号 |
137695-89-7 |
|---|---|
分子式 |
C13H11N3O |
分子量 |
225.25 g/mol |
IUPAC 名称 |
3-methoxy-5-methyl-6-phenylpyrazine-2-carbonitrile |
InChI |
InChI=1S/C13H11N3O/c1-9-12(10-6-4-3-5-7-10)16-11(8-14)13(15-9)17-2/h3-7H,1-2H3 |
InChI 键 |
PWLKRUROPZFXJW-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=C(C(=N1)OC)C#N)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{[2-(Aminomethyl)phenyl]methyl}-3-(trimethoxysilyl)propan-1-amine](/img/structure/B14270134.png)

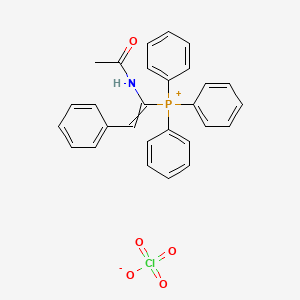
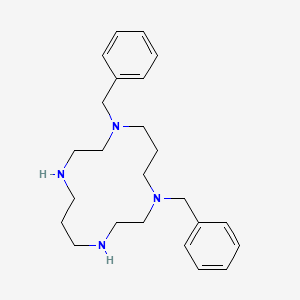

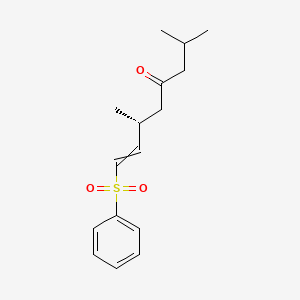
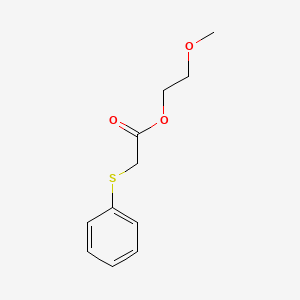

![1-[(6-Chloropyridin-3-yl)methyl]-2-methyl-3-nitroguanidine](/img/structure/B14270190.png)
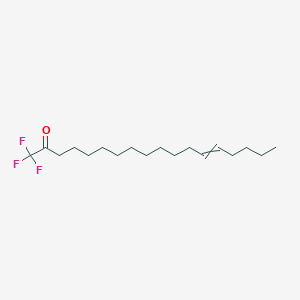
methyl carbonate](/img/structure/B14270203.png)
